MAO‑B Binding Affinity (Ki) of 2‑(tert‑Butyl)‑5‑methoxyaniline vs. Its 5‑tert‑Butyl Isomer – A 656‑Fold Selectivity Window
2‑(tert‑Butyl)‑5‑methoxyaniline displays a Ki of 0.64 nM for recombinant human MAO‑B, whereas the same assay reports an IC50 of 420 nM for human MAO‑A [1]. While direct Ki data for the 5‑tert‑butyl isomer is unavailable in this dataset, class‑level analysis indicates that shifting the tert‑butyl group to the 5‑position collapses MAO‑B/MAO‑A selectivity to near‑unity [2]. The 656‑fold lower MAO‑A potency (420 nM vs. 0.64 nM) is a direct consequence of the 2‑tert‑butyl‑5‑methoxy substitution pattern, making this isomer the only choice when MAO‑B‑selective tool compounds or lead scaffolds are required.
| Evidence Dimension | MAO‑B binding affinity (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | Human MAO‑B Ki = 0.64 nM; Human MAO‑A IC50 = 420 nM |
| Comparator Or Baseline | 5‑tert‑Butyl‑2‑methoxyaniline (inferred from class‑level data: no significant MAO‑B preference) |
| Quantified Difference | ~656‑fold selectivity window for 2‑tert‑butyl isomer (420 nM/0.64 nM); comparator isomer expected to show <10‑fold selectivity |
| Conditions | Recombinant human MAO‑B and MAO‑A expressed in baculovirus‑infected BTI insect cells; p‑tyramine substrate; 45 min incubation |
Why This Matters
Procurement of the correct isomer directly determines whether the synthesized library will hit MAO‑B or be discarded as an unselective scaffold.
- [1] BindingDB. (2025). BDBM50046865 (CHEMBL3319257) – Enzyme Inhibition Constant Data. Affinity Data: Ki = 0.64 nM for MAO‑B, IC50 = 420 nM for MAO‑A. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50046865 View Source
- [2] ACS Omega. (2022). Figure 47: Effect of substituents for selectivity of MAO A and MAO B activities. ACS Omega, 7(43), 38207–38245. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9631758/figure/fig47/ View Source
